1-(2,4,5-Trimethylphenyl)ethan-1-amine
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Overview
Description
1-(2,4,5-Trimethylphenyl)ethan-1-amine is an organic compound with the molecular formula C11H17N It is a derivative of phenethylamine, characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 4, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,5-Trimethylphenyl)ethan-1-amine typically involves the alkylation of 2,4,5-trimethylbenzene with an appropriate amine precursor. One common method is the reductive amination of 2,4,5-trimethylbenzaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,5-Trimethylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,4,5-Trimethylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4,5-Trimethylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2,4,6-Trimethylphenyl)ethan-1-amine: Similar structure but with methyl groups at positions 2, 4, and 6.
1-(3,4,5-Trimethylphenyl)ethan-1-amine: Similar structure but with methyl groups at positions 3, 4, and 5.
1-(2,3,5-Trimethylphenyl)ethan-1-amine: Similar structure but with methyl groups at positions 2, 3, and 5.
Uniqueness
1-(2,4,5-Trimethylphenyl)ethan-1-amine is unique due to the specific arrangement of methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This unique structure can result in different interactions with molecular targets compared to its isomers.
Properties
Molecular Formula |
C11H17N |
---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
1-(2,4,5-trimethylphenyl)ethanamine |
InChI |
InChI=1S/C11H17N/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6,10H,12H2,1-4H3 |
InChI Key |
ZAXBCXGNOPSFGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)N)C |
Origin of Product |
United States |
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